molecular formula C3H9N3S B1301938 4,4-Dimethyl-3-thiosemicarbazide CAS No. 6926-58-5

4,4-Dimethyl-3-thiosemicarbazide

Cat. No.: B1301938
CAS No.: 6926-58-5
M. Wt: 119.19 g/mol
InChI Key: FCPHVJQWZFNNKD-UHFFFAOYSA-N
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Preparation Methods

4,4-Dimethyl-3-thiosemicarbazide can be synthesized from dimethylthiocarbamoyl chloride . The synthetic route involves the reaction of dimethylthiocarbamoyl chloride with hydrazine hydrate under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4,4-Dimethyl-3-thiosemicarbazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding thiosemicarbazones.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can undergo substitution reactions where the thiocarbonyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Major products formed from these reactions include thiosemicarbazones, hydrazine derivatives, and substituted thiosemicarbazides .

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-3-thiosemicarbazide involves its interaction with molecular targets through its thiocarbonyl and hydrazine functional groups. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells . The compound’s ability to adsorb on metal surfaces also makes it effective as a corrosion inhibitor .

Comparison with Similar Compounds

4,4-Dimethyl-3-thiosemicarbazide is unique among thiosemicarbazides due to its specific alkyl substitution pattern. Similar compounds include:

These similar compounds share some chemical properties but differ in their reactivity and applications due to the variations in their substitution patterns.

Properties

IUPAC Name

3-amino-1,1-dimethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3S/c1-6(2)3(7)5-4/h4H2,1-2H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPHVJQWZFNNKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369978
Record name 4,4-Dimethyl-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6926-58-5
Record name 6926-58-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166599
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Record name 4,4-Dimethyl-3-thiosemicarbazide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1,1-dimethylthiourea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 4,4-Dimethyl-3-thiosemicarbazide?

A: While specific spectroscopic data for this compound is not provided in the provided abstracts, several papers describe its use as a building block for synthesizing Schiff base ligands. These ligands typically involve a condensation reaction between the carbonyl group of an aldehyde (often a substituted salicylaldehyde) and the terminal amino group of this compound [, , , ]. This reaction forms a characteristic imine bond (C=N) which is confirmed through spectroscopic methods like FT-IR, 1H-NMR, and 13C-NMR [, , ].

Q2: What is the role of computational chemistry in understanding this compound derivatives?

A: Computational methods, particularly Density Functional Theory (DFT) calculations and molecular docking, play a crucial role in studying this compound derivatives. DFT calculations help establish structure-property relationships, predict molecular geometries, and evaluate electronic properties like chemical potential, electronegativity, and electrophilicity [, , ]. These parameters provide insights into the reactivity and potential behavior of these compounds.

Q3: What are the potential applications of this compound derivatives beyond antiviral activity?

A3: Beyond antiviral research, studies highlight the potential applications of this compound derivatives in other domains:

  • Antibacterial Agents: Aromatic organic compounds incorporating the this compound moiety have demonstrated moderate antibacterial activity against specific Gram-positive and Gram-negative bacterial strains []. This suggests potential avenues for developing novel antibacterial agents.
  • Optical Materials: Research indicates that some this compound derivatives exhibit promising optical non-linearity responses []. This property makes them potentially suitable for high-tech applications in nonlinear optics (NLO) technologies.
  • Corrosion Inhibition: While specific details are limited in the abstract, one study explores the potential of this compound as a corrosion inhibitor in acidic environments []. This points towards potential applications in materials science and industrial settings.

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